molecular formula C7H9Cl2F3N2 B2666926 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride CAS No. 2153472-94-5

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride

Cat. No.: B2666926
CAS No.: 2153472-94-5
M. Wt: 249.06
InChI Key: GUOGYWOVINNATR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H9Cl2F3N2 and a molecular weight of 249.06 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further connected to a pyridine ring. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with 4-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target proteins. This compound can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine dihydrochloride
  • 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride
  • 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanol

Uniqueness: 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group significantly influences its reactivity and binding characteristics, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-1-pyridin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;;/h1-4,6H,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOGYWOVINNATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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